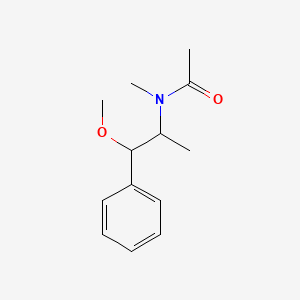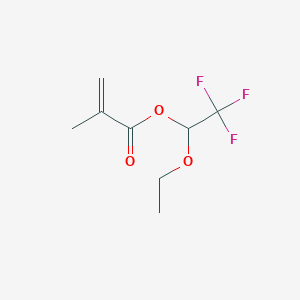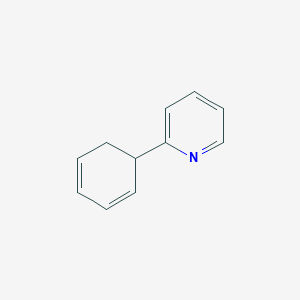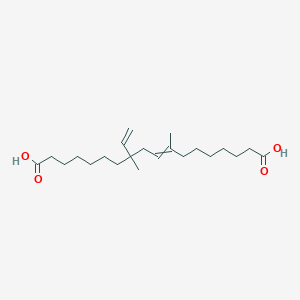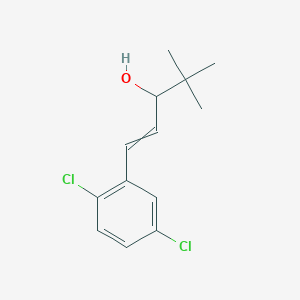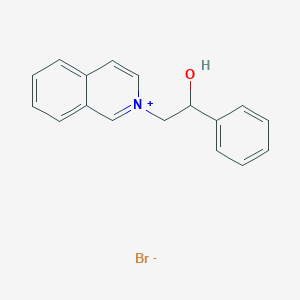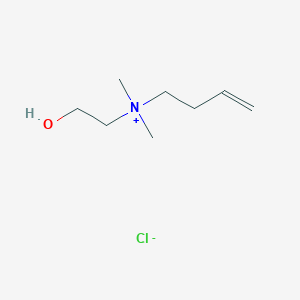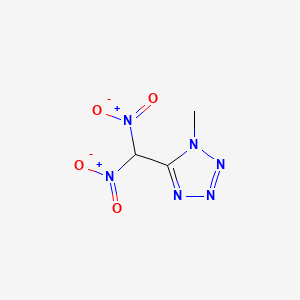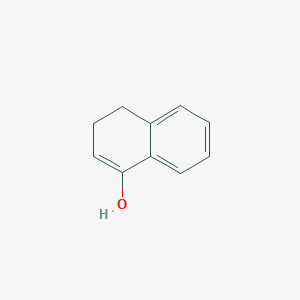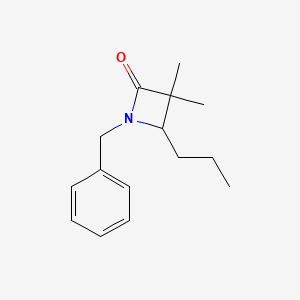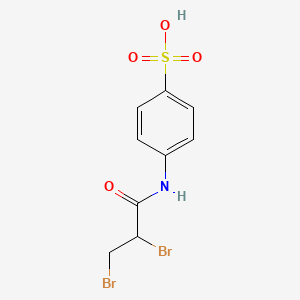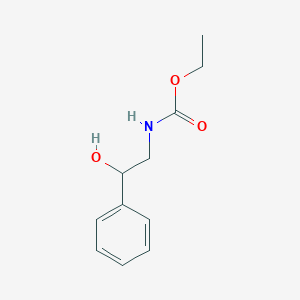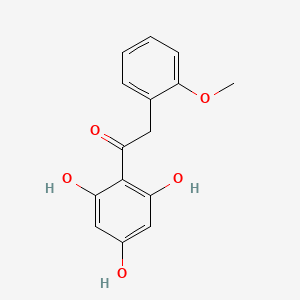![molecular formula C15H21NOS2 B14313196 4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine CAS No. 112638-57-0](/img/structure/B14313196.png)
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a phenylpropene structure with two methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine typically involves a multi-step process. One common method starts with the preparation of the intermediate 3,3-bis(methylsulfanyl)-2-phenylprop-2-en-1-one, which is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the double bond or to convert the methylsulfanyl groups to thiols.
Substitution: The phenyl ring and the morpholine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols or saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological systems.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the morpholine ring and the methylsulfanyl groups may play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(methylsulfanyl)-1-[4-(1-piperidinyl)phenyl]-2-propen-1-one: This compound shares a similar core structure but has a piperidinyl group instead of a morpholine ring.
1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: Another related compound with a methylphenyl group instead of a morpholine ring.
Uniqueness
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
112638-57-0 |
|---|---|
Molekularformel |
C15H21NOS2 |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
4-[3,3-bis(methylsulfanyl)-2-phenylprop-2-enyl]morpholine |
InChI |
InChI=1S/C15H21NOS2/c1-18-15(19-2)14(13-6-4-3-5-7-13)12-16-8-10-17-11-9-16/h3-7H,8-12H2,1-2H3 |
InChI-Schlüssel |
IXJLGZMHHQXCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(CN1CCOCC1)C2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


